Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid
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Overview
Description
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is a chemical compound with the molecular formula C12H24F3NO4Si and a molecular weight of 331.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, a trimethylsilyl group, and a trifluoroacetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid typically involves the reaction of tert-butyl 2-amino-3-(trimethylsilyl)propanoate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.
Biology: It is employed in biochemical studies to investigate the interactions between different biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid include:
- Tert-butyl 2-amino-3-(trimethylsilyl)propanoate
- Tert-butyl 2-amino-3-(trimethylsilyl)propanoate hydrochloride
- Tert-butyl 2-amino-3-(trimethylsilyl)propanoate acetate
Uniqueness
What sets tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid apart from similar compounds is its incorporation of the trifluoroacetic acid moiety. This addition imparts unique chemical properties, such as increased acidity and enhanced reactivity, making it particularly valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H24F3NO4Si |
---|---|
Molecular Weight |
331.40 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-trimethylsilylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H23NO2Si.C2HF3O2/c1-10(2,3)13-9(12)8(11)7-14(4,5)6;3-2(4,5)1(6)7/h8H,7,11H2,1-6H3;(H,6,7) |
InChI Key |
IHKHEGZACSYEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C[Si](C)(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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